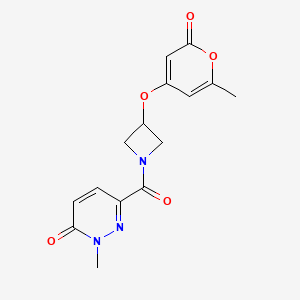

2-methyl-6-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidine-1-carbonyl)pyridazin-3(2H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-methyl-6-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidine-1-carbonyl)pyridazin-3(2H)-one is a complex organic compound belonging to the pyridazinone family It exhibits unique structural features that confer distinct chemical and biological properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

To synthesize this compound, a multi-step synthetic route is typically followed:

Formation of the pyran ring: : This involves the cyclization of appropriate aldehydes or ketones in the presence of catalytic acids.

Azetidine ring formation: : This step usually involves azetidinone intermediates synthesized via [2+2] cycloaddition reactions.

Coupling steps: : The pyran and azetidine moieties are then linked using carbonyl coupling agents such as carbonyldiimidazole, under mild conditions.

Final pyridazinone synthesis: : The final step involves the cyclization of intermediates into the pyridazinone structure, often using strong bases like sodium hydride.

Industrial Production Methods

In an industrial context, the synthesis is optimized for large-scale production by implementing continuous flow methods and utilizing high-throughput reactors. The focus is on maximizing yield and purity while minimizing reaction time and waste. Catalytic agents and greener solvents are favored to adhere to sustainable chemistry practices.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: : The compound can undergo oxidation reactions, typically facilitated by agents like potassium permanganate, leading to the formation of additional carbonyl or carboxylate groups.

Reduction: : Reduction reactions, often employing hydrogenation catalysts such as palladium on carbon, can reduce the pyran ring to dihydropyran derivatives.

Substitution: : Electrophilic substitution reactions can introduce various functional groups to the pyridazinone core, enhancing its chemical diversity.

Common Reagents and Conditions

Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.

Reducing Agents: : Hydrogen gas with catalysts, lithium aluminum hydride.

Substitution Reagents: : Halogens, nitrating agents.

Major Products

Oxidation Products: : Carboxylic acids, aldehydes.

Reduction Products: : Dihydropyran derivatives.

Substitution Products: : Halogenated, nitrated derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

The compound's unique reactivity profile makes it a valuable intermediate in organic synthesis, aiding the development of complex molecules.

Biology and Medicine

In medicinal chemistry, it serves as a scaffold for designing new drugs. Its derivatives exhibit activity against various biological targets, potentially offering therapeutic benefits in treating diseases such as cancer and infections.

Industry

Its application extends to industrial chemistry, where it's used in the synthesis of advanced materials and as a precursor for producing specialty chemicals.

Wirkmechanismus

This compound's biological activity is attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The pyridazinone core allows it to bind to active sites, inhibiting or modulating their function. These interactions trigger downstream biological pathways, resulting in therapeutic effects or biological responses.

Vergleich Mit ähnlichen Verbindungen

Unique Features

The presence of both pyran and azetidine rings in its structure differentiates it from other pyridazinones, imparting enhanced stability and unique biological activity.

Similar Compounds

Pyridazinone: : A simpler analog, lacking the additional ring structures, used in similar applications but with distinct properties.

Azetidinones: : Compounds focusing on the azetidine ring, offering different reactivity and biological profiles.

In sum, 2-methyl-6-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidine-1-carbonyl)pyridazin-3(2H)-one stands out in scientific research for its structural complexity and versatile applications across multiple fields. Its synthesis, reactivity, and biological significance make it a compelling subject for continued exploration and innovation.

Biologische Aktivität

The compound 2-methyl-6-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidine-1-carbonyl)pyridazin-3(2H)-one , with the CAS number 1795300-18-3 , has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₅N₃O₅ |

| Molecular Weight | 317.30 g/mol |

| Structure | Chemical Structure |

Biological Activity Overview

Research indicates that compounds with similar structural features often exhibit significant biological activities, particularly in cancer therapy and enzyme inhibition. The following sections detail specific biological evaluations related to this compound.

In Vitro Studies

A study involving pyrimidine derivatives demonstrated that compounds with similar structural motifs exhibited notable cytotoxicity against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The most promising derivative showed IC₅₀ values of 1.06 ± 0.16 μM , 1.23 ± 0.18 μM , and 2.73 ± 0.33 μM respectively against these cell lines, indicating potent anticancer properties .

Table 1: Cytotoxicity of Related Compounds

| Compound ID | Cell Line | IC₅₀ (μM) |

|---|---|---|

| 12e | A549 | 1.06 ± 0.16 |

| 12e | MCF-7 | 1.23 ± 0.18 |

| 12e | HeLa | 2.73 ± 0.33 |

The mechanism of action for compounds related to the target compound often involves inhibition of key kinases, such as c-Met, which is implicated in various cancers. The binding affinity of these compounds to the ATP-binding site of c-Met was shown to be significant, suggesting that they may act as competitive inhibitors .

Structure-Activity Relationship (SAR)

The structure–activity relationship studies indicate that modifications to the azetidine and pyran moieties can significantly influence biological activity. For instance, the introduction of specific substituents on the pyran ring can enhance cytotoxicity and selectivity towards cancer cells .

Case Study 1: Inhibition of c-Met Kinase

In a comparative analysis, it was found that derivatives similar to the target compound exhibited IC₅₀ values ranging from 0.09 to 0.21 μM against c-Met kinase, demonstrating their potential as effective inhibitors in oncological applications .

Case Study 2: Apoptosis Induction

Further studies have indicated that certain derivatives can induce late apoptosis in A549 cells while causing cell cycle arrest in the G0/G1 phase, highlighting their potential role in therapeutic strategies aimed at inducing cancer cell death .

Eigenschaften

IUPAC Name |

2-methyl-6-[3-(2-methyl-6-oxopyran-4-yl)oxyazetidine-1-carbonyl]pyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O5/c1-9-5-10(6-14(20)22-9)23-11-7-18(8-11)15(21)12-3-4-13(19)17(2)16-12/h3-6,11H,7-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWEDNZLFBYQIGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)C3=NN(C(=O)C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.